molecular formula C16H16N2O4S B5728882 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide

Cat. No. B5728882
M. Wt: 332.4 g/mol
InChI Key: ICLPXAQQYCUYKX-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNMB is a potent inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in several cellular processes, including glycogen synthesis, cell proliferation, and apoptosis.

Scientific Research Applications

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been extensively studied for its potential applications in several areas of research, including cancer, Alzheimer's disease, and diabetes. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has also been found to reduce the accumulation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease, in animal models. Additionally, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Mechanism of Action

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide exerts its effects by inhibiting the activity of GSK-3β, which is a serine/threonine kinase that regulates several cellular processes, including glycogen synthesis, cell proliferation, and apoptosis. GSK-3β is overexpressed in several types of cancer and has been implicated in the development of Alzheimer's disease and diabetes. By inhibiting GSK-3β, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been found to reduce the proliferation and induce apoptosis in cancer cells. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has also been shown to reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has several advantages for lab experiments, including its potent inhibitory activity against GSK-3β, its ability to modulate several cellular processes, and its potential therapeutic applications in cancer, Alzheimer's disease, and diabetes. However, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide research, including the development of more efficient synthesis methods, the optimization of 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide derivatives with improved solubility and selectivity, and the investigation of 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide's potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. Additionally, more studies are needed to elucidate the molecular mechanisms underlying 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide's effects on cellular processes and to identify potential biomarkers for 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide's therapeutic efficacy.

Synthesis Methods

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide can be synthesized using a multi-step reaction process that involves the reaction of 2-methyl-3-nitroaniline with 4-methylthiobenzoyl chloride, followed by the reduction of the nitro group using sodium dithionite, and the methylation of the amine group using dimethyl sulfate. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-13(5-4-6-14(10)18(20)21)17-16(19)12-8-7-11(23-3)9-15(12)22-2/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLPXAQQYCUYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide

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